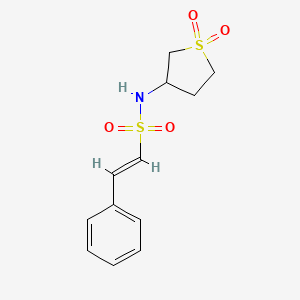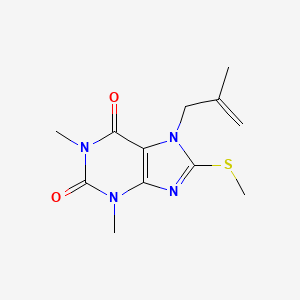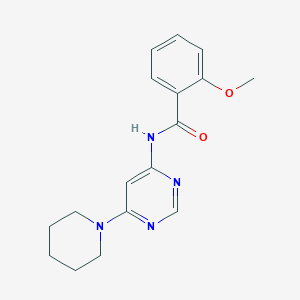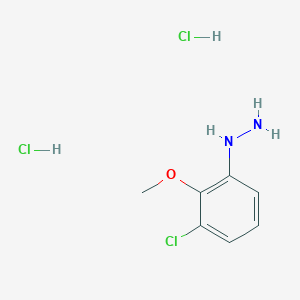
(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a sulfone-based molecule, which includes a tetrahydrothiophene ring . Sulfone-based compounds are known for their high anodic stability and are often used in lithium-ion batteries .
Molecular Structure Analysis
The molecular structure of this compound likely includes a tetrahydrothiophene ring with two oxygen atoms attached (forming a sulfone group), and a phenyl ring attached via a double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For sulfone-based compounds, they generally have high boiling points and are resistant to oxidation .Scientific Research Applications
Mixed Lineage Kinase Domain-like Protein and Necrosis Signaling
- The compound has been identified as necrosulfonamide, which specifically blocks necrosis downstream of RIP3 activation, a crucial pathway in physiological and pathological conditions like development, tissue damage response, and antiviral immunity. The interaction with the mixed lineage kinase domain-like protein (MLKL) and its critical role in necrosis signaling is a significant discovery (Sun et al., 2012).
Novel Synthesis Methods
- There has been research on the efficient synthesis of E-arylethenesulfonamides from 1-hydroxy-1-arylalkanes, highlighting its applicability in the chemical and pharmaceutical fields due to the straightforward, one-pot procedure and easy availability of starting materials (Aramini et al., 2003).
Inhibitors of Kynurenine 3-Hydroxylase
- The compound's derivatives have been evaluated as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme significant in the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Anticancer Agent E7070
- Studies on N-(3-Chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) reveal its nonlinear pharmacokinetics and the importance of body-surface area in dosing. E7070 is a novel anticancer agent in phase II clinical development for treating solid tumors (van Kesteren et al., 2002).
Microtubule-Targeted Anticancer Agents
- A series of (E)-N-aryl-2-arylethenesulfonamides demonstrated potent cytotoxicity against cancer cell-lines, including drug-resistant ones. These compounds disrupt microtubule formation, indicating their potential as anticancer agents (Reddy et al., 2013).
Selective hCA IX or hCA XII Inhibitors
- Certain benzensulfonamide derivatives show potent cytotoxic/anticancer effects and selectively inhibit carbonic anhydrase IX and XII isoenzymes, which are crucial for developing new anticancer drug candidates (Gul et al., 2018).
Future Directions
properties
IUPAC Name |
(E)-N-(1,1-dioxothiolan-3-yl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S2/c14-18(15)8-7-12(10-18)13-19(16,17)9-6-11-4-2-1-3-5-11/h1-6,9,12-13H,7-8,10H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZWFMSWPHKQTD-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)CC1NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2720669.png)
![2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-(naphthalen-2-yl)ethanone](/img/structure/B2720670.png)
![7-chloro-N-(3,5-dimethylphenyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2720671.png)

![[(3-Aminobutan-2-yl)oxy]benzene](/img/structure/B2720673.png)


![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-phenylsulfanylpropanamide](/img/structure/B2720682.png)
![Ethyl 1-[(4-fluorophenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B2720684.png)




